molecular formula C21H23NO5 B13362150 6-Oxo-N-[(phenylmethoxy)carbonyl]-L-norleucine Phenylmethyl Ester

6-Oxo-N-[(phenylmethoxy)carbonyl]-L-norleucine Phenylmethyl Ester

Cat. No.: B13362150
M. Wt: 369.4 g/mol
InChI Key: SRKLFFWWDAMLQA-IBGZPJMESA-N
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Description

Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-6-oxohexanoate is a complex organic compound that belongs to the class of esters. It is characterized by the presence of a benzyl group, a benzyloxycarbonyl-protected amino group, and a keto group on a hexanoate backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-6-oxohexanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the Hexanoate Backbone: The hexanoate backbone is constructed through a series of reactions, including esterification and oxidation.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-6-oxohexanoate undergoes various types of chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-6-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-6-oxohexanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can be deprotected under acidic or basic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The keto group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-6-hydroxyhexanoate: Similar structure but with a hydroxyl group instead of a keto group.

    Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-6-oxoheptanoate: Similar structure but with an additional carbon in the backbone.

Uniqueness

Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-6-oxohexanoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its benzyloxycarbonyl-protected amino group provides stability during synthesis, while the keto group offers reactivity for further modifications.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

benzyl (2S)-6-oxo-2-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C21H23NO5/c23-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)22-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,14,19H,7-8,13,15-16H2,(H,22,25)/t19-/m0/s1

InChI Key

SRKLFFWWDAMLQA-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCC=O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCC=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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